Regioisomeric Identity: 3-Amino-5-anilino vs 5-Amino-3-anilino Substitution Pattern Defines Kinase Hinge-Binding Geometry
The target compound (CAS 956778-61-3) bears the 3-amino-5-arylamino regioisomeric configuration, whereas its closest analog (CAS 956778-58-8) bears the 5-amino-3-arylamino configuration. In co-crystal structures of closely related 3-aminopyrazole-4-carbonitriles (e.g., PDB 5N7P: 3-amino-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile bound to PKA), the 3-amino group donates a hydrogen bond to the hinge backbone carbonyl, while the 4-carbonitrile acts as a hydrogen-bond acceptor [1]. This geometry requires the amino group at position 3—not position 5 [1][2]. The 5-amino isomer cannot engage the hinge in the same orientation, forcing a different binding mode [2]. This regioisomeric distinction is absolute: the two compounds are not interchangeable in kinase assays without re-validation of binding mode.
| Evidence Dimension | Hydrogen-bond donor/acceptor geometry at kinase hinge |
|---|---|
| Target Compound Data | 3-NH2 (donor) at position 3; 4-CN (acceptor) at position 4; 5-NHAr at position 5 |
| Comparator Or Baseline | CAS 956778-58-8: 5-NH2 (donor) at position 5; 4-CN (acceptor) at position 4; 3-NHAr at position 3 |
| Quantified Difference | 180° rotation of H-bond donor vector relative to pyrazole ring plane; distinct kinase selectivity inferred from class-level SAR |
| Conditions | Inferred from co-crystal structures of aminopyrazole-4-carbonitriles bound to PKA (PDB 5N7P) and from Pfizer kinase inhibitor patent SAR (US20060178374) |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing kinase assay results; the 3-amino-5-anilino isomer and 5-amino-3-anilino isomer will produce divergent selectivity profiles.
- [1] PDB 5N7P: cAMP-dependent Protein Kinase A from Cricetulus griseus in complex with 3-amino-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbonitrile. Deposited 2017. Demonstrates 3-aminopyrazole-4-carbonitrile hinge-binding mode. View Source
- [2] Cui, J. J. et al. (Pfizer). Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. US Patent US20060178374, 2006. Describes regioisomeric SAR for aminopyrazole kinase inhibitors. View Source
